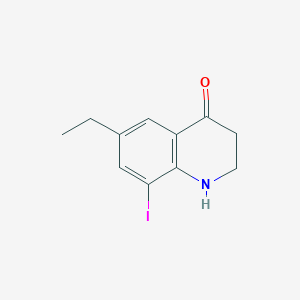
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one
説明
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is a chemical compound with the molecular formula C₁₁H₁₂INO. It belongs to the class of quinolin-4-one derivatives, which are known for their diverse biological and pharmacological activities
特性
分子式 |
C11H12INO |
|---|---|
分子量 |
301.12 g/mol |
IUPAC名 |
6-ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H12INO/c1-2-7-5-8-10(14)3-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
InChIキー |
BWBFAUULYRQFQW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C(=C1)I)NCCC2=O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one typically involves the iodination of 6-ethyl-2,3-dihydro-1H-quinolin-4-one. This can be achieved through various methods, including:
Iodination using Iodine and Oxidizing Agents: A common method involves the use of iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to introduce the iodine atom at the desired position.
Photocatalytic Methods: Recent advancements have shown that visible light-mediated photocatalytic methods can be employed for the efficient synthesis of quinolin-4-one derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one has several scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinolin-4-one derivatives generally exert their effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
類似化合物との比較
Similar Compounds
6-Ethyl-2,3-dihydro-1H-quinolin-4-one: Lacks the iodine atom but shares the core structure.
8-Iodo-2,3-dihydro-1H-quinolin-4-one: Similar structure but without the ethyl group.
2,3-Dihydro-1H-quinolin-4-one: The parent compound without the ethyl and iodine substituents.
Uniqueness
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is unique due to the presence of both the ethyl and iodine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


